Saralasin
Description
This compound is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1982.
An octapeptide analog of angiotensin II (bovine) with amino acids 1 and 8 replaced with sarcosine and alanine, respectively. It is a highly specific competitive inhibitor of angiotensin II that is used in the diagnosis of HYPERTENSION.
See also: this compound Acetate (active moiety of).
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGWGEPQIUAZME-NXSMLHPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39698-78-7 (acetate, hydrated) | |
| Record name | Saralasin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046549 | |
| Record name | Saralasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34273-10-4 | |
| Record name | Saralasin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saralasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saralasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Saralasin's Interaction with Angiotensin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of saralasin's binding affinity to angiotensin II receptor subtypes, AT1 and AT2. It includes a summary of quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathways.
Introduction
This compound, an octapeptide analog of angiotensin II, is a well-characterized ligand used in the study of the renin-angiotensin system (RAS). It acts as a competitive antagonist at angiotensin II receptors but also exhibits partial agonist activity, particularly at the AT1 receptor.[1][2] Understanding the nuances of its binding affinity to both AT1 and AT2 receptors is crucial for interpreting experimental results and for the development of more selective receptor modulators. The amino acid sequence of this compound differs from angiotensin II at three key positions: sarcosine replaces aspartic acid at position 1, enhancing receptor affinity and resistance to aminopeptidases; valine replaces isoleucine at position 5; and alanine replaces phenylalanine at position 8, which is thought to reduce the stimulatory effect.[2]
Quantitative Binding Affinity of this compound
This compound has been shown to bind to angiotensin II receptors with high affinity. However, the specific affinity for AT1 versus AT2 receptors can vary depending on the tissue and experimental conditions. Some studies suggest that this compound has approximately equal affinities for both AT1 and AT2 receptors, making it a non-selective antagonist.[1] Other research indicates a potential for differential affinity. For instance, one study identified two distinct binding sites, with this compound showing a high affinity (Ki of 0.32 nM) for 74% of the binding sites and a lower affinity (Ki of 2.7 nM) for the remaining sites in a rat liver membrane preparation.[3]
Below is a summary of reported binding affinities for this compound at angiotensin receptors.
| Receptor Subtype | Ligand | Ki (nM) | Cell/Tissue Type | Reference |
| Angiotensin II Receptor | This compound | 0.32 (for 74% of sites) | Rat Liver Membranes | [3] |
| Angiotensin II Receptor | This compound | 2.7 (for 26% of sites) | Rat Liver Membranes | [3] |
Note: The differentiation between AT1 and AT2 receptors is not always explicitly stated in older literature. The biphasic binding observed could suggest the presence of both receptor subtypes with differing affinities for this compound.
Experimental Protocols
The determination of this compound's binding affinity to angiotensin receptors is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Competitive Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on methodologies described for angiotensin receptor binding assays.[4][5]
1. Membrane Preparation:
-
Homogenize tissues (e.g., rat liver, adrenal cortex) expressing angiotensin receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in duplicate or triplicate:
-
Membrane preparation (typically 10-50 µg of protein per well).
-
A fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]AngII).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled angiotensin II analog.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Angiotensin Receptor Signaling Pathways
This compound exerts its effects by modulating the signaling pathways downstream of AT1 and AT2 receptors.
AT1 Receptor Signaling
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events lead to a cascade of downstream effects, including vasoconstriction, cell growth, and inflammation.[7] this compound, by competing with angiotensin II for binding to the AT1 receptor, can block these effects. However, its partial agonist activity means that at high concentrations, it can weakly activate this pathway.[1]
Caption: AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling
The AT2 receptor, also a GPCR, often mediates effects that counteract those of the AT1 receptor.[8] Its signaling is less completely understood but is known to involve Gi proteins.[9] Activation of the AT2 receptor can lead to the activation of protein phosphatases, such as SHP-1, which can inhibit growth-promoting pathways.[8] It is also linked to the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), leading to vasodilation.[8] Recent evidence suggests that this compound can act as an agonist at the AT2 receptor, which may contribute to its overall physiological effects.[1]
References
- 1. This compound and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
Saralasin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of Saralasin, a pivotal molecule in the study of the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale behind its creation, its chemical synthesis, structure-activity relationships, and its mechanism as an angiotensin II receptor antagonist.
Discovery and Rationale
This compound, chemically known as [Sar¹, Val⁵, Ala⁸]-Angiotensin II, was developed in the early 1970s as a synthetic analog of the endogenous peptide hormone Angiotensin II (AII).[1][2] The primary goal was to create a competitive antagonist of AII to probe the role of the RAS in blood pressure regulation and to explore its potential as a therapeutic and diagnostic agent for hypertension.[1][3]
The design of this compound involved specific amino acid substitutions to the native Angiotensin II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to overcome its limitations as a research tool, such as rapid degradation and inherent agonist activity.[1][2]
The key modifications were:
-
Position 1: Sarcosine (Sar) replaces Aspartic acid (Asp). This N-methylated amino acid was introduced to confer resistance to degradation by aminopeptidases, enzymes that cleave the N-terminal amino acid.[1][4] This substitution not only protected the peptide but also unexpectedly and significantly increased its binding affinity for AII receptors in vascular smooth muscle.[1]
-
Position 5: Valine (Val) replaces Isoleucine (Ile). This was a relatively conservative substitution of one hydrophobic amino acid for another.[4]
-
Position 8: Alanine (Ala) replaces Phenylalanine (Phe). The aromatic side chain of Phenylalanine at position 8 is crucial for the agonistic (stimulatory) activity of Angiotensin II. Replacing it with the small, non-aromatic side chain of Alanine drastically reduces this intrinsic agonist effect, thereby shifting the molecule's pharmacological profile towards antagonism.[4][5]
These strategic modifications resulted in a potent, specific competitive antagonist of Angiotensin II, albeit with some residual partial agonist activity.[4][6] this compound proved invaluable for elucidating the physiological and pathological roles of Angiotensin II and was used clinically to diagnose renin-dependent hypertension before being superseded by orally available, non-peptide antagonists with improved pharmacological profiles, such as Losartan.[2][4][7]
Structure-Activity Relationship (SAR)
The development of this compound is a classic example of leveraging structure-activity relationships (SAR) to transform an agonist into an antagonist.[5] The modifications at positions 1 and 8 are the most critical determinants of its pharmacological profile.
-
N-Terminus (Position 1): The substitution of Sarcosine for Aspartic acid is paramount. Replacing Sarcosine with other amino acids like Aspartic acid, Alanine, or Proline results in inactive analogs.[8] This highlights the dual importance of this position for both metabolic stability and high-affinity receptor binding.[1]
-
C-Terminus (Position 8): The substitution of Alanine for Phenylalanine is the primary driver of the molecule's antagonist character. While this change diminishes agonist activity, some partial agonism remains, which can manifest as a pressor (blood pressure-increasing) response in individuals with low renin levels and a sodium-replete state.[9][10] Further modifications at this position, for instance, with Isoleucine, can also yield antagonists, but the overall profile is highly sensitive to the nature of the substituted residue.[8]
The stringent structural requirements for antagonist activity were demonstrated by further studies where modifications at positions 1, 4 (Tyrosine), and 8 markedly reduced the antagonist potency of related peptides.[8]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity
| Receptor Target | Ligand | Parameter | Value | Source |
|---|---|---|---|---|
| Angiotensin II Receptor (Rat Liver) | This compound | Kᵢ | 0.32 nM (for 74% of sites) | [6] |
| Angiotensin II Receptor (Rat Liver) | This compound | Kᵢ | 2.7 nM (for 26% of sites) | [6] |
| Angiotensin II Type 1 Receptor (Human) | This compound | pKᵢ (-log[Kᵢ]) | 9.77 | [11] |
| Angiotensin II Type 2 Receptor (Human) | this compound | pKᵢ (-log[Kᵢ]) | 9.82 |[11] |
Table 2: Pharmacokinetic Properties
| Species | Parameter | Route of Admin. | Value | Source |
|---|---|---|---|---|
| Human | Biochemical Half-life | Intravenous | 3.2 min | [12][13] |
| Human | Pharmacologic Half-life | Intravenous | 8.2 min | [13] |
| Rat | Biochemical Half-life | Intravenous | 4.2 min | [13] |
| Rat | Pharmacologic Half-life | Intravenous | 3.9 min |[13] |
Mechanism of Action & Signaling Pathways
This compound functions as a competitive antagonist at Angiotensin II receptors, primarily the Type 1 (AT₁) and Type 2 (AT₂) receptors.[11][14] It binds to the same sites as the endogenous agonist, Angiotensin II, but fails to elicit a full biological response. By occupying the receptor, it prevents Angiotensin II from binding and initiating its downstream signaling cascades.
The primary pathway inhibited by this compound is the AT₁ receptor signaling cascade, which is responsible for the major physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and sodium retention.
Caption: The Renin-Angiotensin System and this compound's point of inhibition.
Experimental Protocols
This compound, like other peptides, is efficiently synthesized using the solid-phase method.[8] This protocol provides a generalized workflow based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
Start with a rink amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in a suitable solvent such as dimethylformamide (DMF).
2. Stepwise Amino Acid Coupling:
-
The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Sarcosine).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.
-
Activation & Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
-
Reaction: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the this compound sequence (His, Val, Tyr, Val, Arg, Sar).
3. Cleavage and Deprotection:
-
Once the sequence is complete, wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
4. Purification and Analysis:
-
Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge to collect the peptide pellet, then wash with ether and air-dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Caption: Generalized workflow for the solid-phase synthesis of this compound.
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for Angiotensin II receptors.[15]
1. Membrane Preparation:
-
Prepare a cell membrane fraction from a source rich in Angiotensin II receptors (e.g., rat liver, adrenal cortex, or cells overexpressing human AT₁ receptors).[6][12]
-
Homogenize the tissue in a buffered solution and centrifuge to isolate the membrane pellet. Resuspend the pellet in an assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Assay Setup:
-
The assay is performed in microtiter plates. Each well will contain:
-
A fixed concentration of radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II).
-
A fixed amount of membrane protein.
-
Increasing concentrations of unlabeled this compound (the competitor).
-
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled Angiotensin II agonist or antagonist to saturate the receptors.
-
Experimental Wells: Wells with radioligand, membranes, and a range of this compound concentrations.
3. Incubation and Detection:
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Logical relationships in the design of this compound from Angiotensin II.
References
- 1. Historical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 3. The use of this compound in the recognition of angiotensinogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for the competitive angiotensin antagonist [sarcosine,O-methyltyrosine4]angiotensin II (sarmesin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pressor response to 1-sar-8-ala-angiotensin II (this compound) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Usefulness and limitations of this compound, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [drugcentral.org]
- 12. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay and pharmacokinetics of this compound in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application of Saralasin in Renal Blood Flow Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin, a competitive antagonist of Angiotensin II (Ang II), has been a pivotal pharmacological tool in elucidating the role of the renin-angiotensin system (RAS) in the regulation of renal hemodynamics. By blocking the effects of Ang II at its receptor, this compound allows researchers to investigate the physiological and pathophysiological significance of this potent vasoconstrictor in controlling renal blood flow (RBF) and glomerular filtration rate (GFR). These application notes provide an overview of the use of this compound in renal blood flow studies, including its mechanism of action, experimental protocols, and a summary of key findings.
Mechanism of Action
This compound is a synthetic octapeptide analogue of Angiotensin II, with substitutions at positions 1 and 8 ([Sar1, Ala8]-Angiotensin II). It acts as a competitive antagonist at the Angiotensin II receptor type 1 (AT1), thereby inhibiting the downstream effects of Ang II, which include vasoconstriction of renal arterioles, stimulation of aldosterone release, and sodium and water reabsorption.[1][2] The blockade of Ang II action by this compound leads to vasodilation of both afferent and efferent arterioles, although the extent of this effect can vary depending on the physiological state of the subject.[3]
The following diagram illustrates the signaling pathway of the Renin-Angiotensin System and the point of intervention for this compound.
Data Presentation: Effects of this compound on Renal Hemodynamics
The following tables summarize the quantitative data from various studies on the effects of this compound on key renal hemodynamic parameters.
Table 1: Effect of this compound on Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR) in Rats
| Animal Model | This compound Dose | Change in RBF | Change in GFR | Reference |
| Normal Rats | 20 µg/kg/min | ↑ from 6.4 to 7.6 ml/min | ↑ from 1.09 to 1.26 ml/min | [4] |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats (non-clipped kidney) | Infusion | ↑ from 5.82 to 9.15 ml/min | ↑ from 1.46 to 2.18 ml/min | [5] |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats (clipped kidney) | Infusion | ↓ | ↓ | [5] |
| Anesthetized Pregnant Rats | Infusion | ↑ (in some cases) | ↑ (in some cases) | [6] |
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) and Renal Vascular Resistance (RVR)
| Animal Model/Subject | This compound Dose | Change in MAP | Change in RVR | Reference |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | Infusion | ↓ from 164 to 124 mmHg | ↓ from 2.34 to 1.17 x 10^5 kPa l^-1 s | [5] |
| Dehydrated Conscious Sheep | 7 and 15 µ g/min | ↓ | ↓ | [7] |
| Subjects with Mild Essential Hypertension | 0.01-10 µg/kg/min (IV) | - | ↑ (dose-related renal vasoconstriction) | [8] |
| Hypertensive Patients with Unilateral Renal Artery Stenosis | Infusion | ↓ | - | [9] |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in Anesthetized Rats to Assess Renal Hemodynamics
This protocol is based on methodologies described in studies investigating the effects of this compound on renal blood flow and glomerular filtration rate in rats.[4][5]
Materials:
-
This compound acetate salt
-
Sterile 0.9% saline solution
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Infusion pump
-
Catheters for arterial and venous access
-
Flow probe for renal blood flow measurement (e.g., electromagnetic flowmeter)
-
Blood pressure transducer
-
Materials for clearance measurements (e.g., inulin, PAH)
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). Place the animal on a heated surgical table to maintain body temperature.
-
Catheterization: Insert catheters into the femoral artery for continuous blood pressure monitoring and blood sampling, and into the femoral vein for infusion of this compound and other substances.
-
Renal Blood Flow Measurement: Expose the left renal artery via a flank incision and place a calibrated flow probe around the artery to continuously measure RBF.
-
Glomerular Filtration Rate (GFR) Measurement: Infuse a solution containing inulin (for GFR) and para-aminohippurate (PAH) (for effective renal plasma flow) at a constant rate. After an equilibration period, collect timed urine samples from a bladder catheter and arterial blood samples to calculate clearances.
-
Baseline Measurements: Record baseline MAP, RBF, and collect urine and blood samples for baseline GFR and RPF determination for a control period (e.g., 30-60 minutes).
-
This compound Infusion: Prepare a stock solution of this compound in sterile saline. Infuse this compound intravenously at the desired dose (e.g., 20 µg/kg/min).[4]
-
Experimental Measurements: Continue to monitor MAP and RBF throughout the infusion period. Collect timed urine and blood samples during the this compound infusion to determine its effect on GFR and RPF.
-
Post-Infusion Monitoring: After stopping the this compound infusion, continue to monitor all parameters to observe any recovery.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Angiotensin II control of the renal microcirculation: effect of blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal and tubuloglomerular feedback effects of [Sar1,Ala8]angiotensin II in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound infusion on bilateral renal function in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II inhibition on blood pressure and renal hemodynamics in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of an angiotensin blocker (this compound) on kidney function in dehydrated sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of this compound on the renal circulation of man and dog; evidence for a sympathetic neural component to vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on blood pressure, renin and renal blood flow in unilateral renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Saralasin: A Tool for Interrogating the Brain Renin-Angiotensin System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin, a synthetic analog of angiotensin II (Ang II), has historically been a pivotal pharmacological tool for elucidating the physiological and pathophysiological roles of the renin-angiotensin system (RAS). While its clinical use has been superseded by more specific and orally available antagonists, this compound remains a valuable compound for preclinical research, particularly in the investigation of the brain RAS. These application notes provide detailed protocols and quantitative data for the use of this compound in studying the complexities of the brain RAS, a system implicated in the regulation of blood pressure, fluid homeostasis, and neuroinflammation.
This compound acts as a competitive antagonist at angiotensin II type 1 (AT1) receptors, but it also exhibits partial agonist activity.[1][2] This dual characteristic, along with its recently discovered agonist activity at angiotensin II type 2 (AT2) receptors, necessitates careful experimental design and interpretation of results.[3] Understanding these nuances is critical for accurately dissecting the roles of different angiotensin receptor subtypes in the central nervous system.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | [2] |
| Molecular Formula | C42H65N13O10 | [2] |
| Molecular Weight | 912.05 g/mol | [2] |
| Half-life (rat, i.v.) | Pharmacological: 3.9 min; Biochemical: 4.2 min | [4] |
| Half-life (human, i.v.) | Pharmacological: 8.2 min; Biochemical: 3.2 min | [4] |
Table 2: this compound Binding Affinities and Potency
| Parameter | Receptor | Value | Species | Tissue/Cell Line | Reference(s) |
| Ki | AT1 | 0.32 nM (for 74% of sites) | Rat | Liver membrane | [5] |
| Ki | AT1 | 2.7 nM (for 26% of sites) | Rat | Liver membrane | [5] |
| Antagonist Potency vs. Ang II | AT1 | Varies (more effective in acute vs. chronic hypertension) | Rat | In vivo | [6] |
| Agonist Activity | AT2 | Similar to Ang II | NG108-15 cells | In vitro | [3] |
Table 3: Exemplary Doses of this compound for In Vivo Brain Studies
| Route of Administration | Species | Dose | Application | Reference(s) |
| Intracerebroventricular (i.c.v.) | Rat | 12 µg/hr for 5 days | Chronic blockade of brain Ang II receptors | [7][8] |
| Intracisternal | Rat | 1.1 nmol | Blockade of β-endorphin-induced catecholamine release | [9] |
| Intravenous (i.v.) | Rat | 10 and 30 mg/kg | Induction of renin release | [10] |
| Intravenous (i.v.) | Dog | 0.1, 0.3, and 1.0 µg/kg/min | Blockade of brain Ang II receptors | [11] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and this compound Infusion in Rats
Objective: To deliver this compound directly into the cerebral ventricles to study its central effects on the RAS.
Materials:
-
This compound acetate salt
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Stereotaxic apparatus for rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula (26-gauge)
-
Infusion pump and tubing
-
Osmotic minipumps (for chronic infusion)
-
Dental cement
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Analgesics for post-operative care
Procedure:
-
This compound Preparation:
-
Dissolve this compound acetate in sterile aCSF or 0.9% saline to the desired concentration. The solution should be prepared fresh on the day of the experiment to ensure stability.
-
For acute injections, typical concentrations range from 1 to 10 µg/µL. For chronic infusion via osmotic minipumps, calculate the concentration based on the pump's flow rate and the desired daily dose (e.g., 12 µg/hr).[7][8]
-
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an approved protocol.
-
Secure the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
-
Cannula Implantation:
-
Drill a small hole at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
Post-operative Care and Recovery:
-
Administer analgesics as per institutional guidelines.
-
Allow the animal to recover for at least one week before starting the infusion experiments.
-
-
This compound Administration:
-
Acute Injection: Gently restrain the conscious animal, remove the dummy cannula, and connect the infusion tubing to the guide cannula. Infuse a small volume (e.g., 1-5 µL) of the this compound solution over several minutes.
-
Chronic Infusion: Anesthetize the rat, make a subcutaneous pocket on the back, and implant a pre-filled osmotic minipump. Connect the minipump to the implanted cannula via tubing tunneled subcutaneously.
-
Protocol 2: Measurement of Blood Pressure and Heart Rate in Conscious Rats Following i.c.v. This compound Administration
Objective: To assess the cardiovascular effects of centrally administered this compound.
Materials:
-
Rat with an implanted i.c.v. cannula (from Protocol 1)
-
Telemetry system for blood pressure and heart rate monitoring or a tail-cuff plethysmography system.
-
This compound solution and vehicle control.
Procedure:
-
Animal Acclimatization:
-
Habituate the rat to the experimental setup (e.g., recording chamber, tail-cuff) for several days before the experiment to minimize stress-induced cardiovascular changes.
-
-
Baseline Measurement:
-
Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes) before any injections.
-
-
This compound Administration:
-
Administer this compound via the i.c.v. cannula as described in Protocol 1 (acute injection).
-
Administer the vehicle solution to a control group of animals.
-
-
Post-injection Monitoring:
-
Continuously record blood pressure and heart rate for a predetermined period (e.g., 1-2 hours) after the injection.
-
Analyze the data to determine the peak change and duration of the cardiovascular response to this compound.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound, despite its limitations for clinical use, remains a potent tool for probing the brain renin-angiotensin system in a research setting. Its complex pharmacology as a partial AT1 agonist and an AT2 agonist requires careful consideration in experimental design and data interpretation. The protocols and data provided herein offer a framework for researchers to utilize this compound effectively to unravel the intricate roles of the brain RAS in health and disease. By combining these methodologies with modern neuroscience techniques, a deeper understanding of the central actions of angiotensin II and the therapeutic potential of modulating its receptors can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radioimmunoassay and pharmacokinetics of this compound in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different antagonist potency of this compound in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 8. Will chronic intracerebroventricular this compound infusion produce selective blockade of brain angiotensin II receptors in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of angiotensin II receptors in brain potentiates the stimulating effect of endogenous opioid neurons on central sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases activity of hippocampal neurons inhibited by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Figure 3 from AT1 receptor signaling pathways in the cardiovascular system | Semantic Scholar [semanticscholar.org]
Saralasin Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin, a synthetic octapeptide analog of angiotensin II, acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, with partial agonist activity.[1] It has been historically utilized in research to investigate the role of the renin-angiotensin system (RAS) in the pathophysiology of hypertension.[1] Notably, emerging evidence also suggests that this compound may function as an agonist at the angiotensin II type 2 (AT2) receptor, adding another layer of complexity to its pharmacological profile. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on dosage, administration, and relevant signaling pathways.
Data Presentation: this compound Dosage in Rats
The following tables summarize quantitative data on this compound dosage from various in vivo studies in rats. The primary route of administration is intravenous infusion, particularly for assessing effects on blood pressure.
Table 1: Intravenous Infusion Dosages of this compound in Rats
| Animal Model | Dosage | Duration | Observed Effect | Reference |
| Goldblatt Two-Kidney, One-Clip Hypertensive Rats (Early Stage) | Not specified, but effective in lowering blood pressure | 12 hours | Significant fall in blood pressure, maximal at 30 minutes. | [2] |
| Goldblatt Two-Kidney, One-Clip Hypertensive Rats (Chronic Stage) | Not specified | 12 hours | Small and nonsignificant fall in blood pressure. | [2] |
| Two-Kidney, One Clip Goldblatt Hypertensive Rats | 10 µg/kg/min | Not specified | Reduced systolic blood pressure. | |
| Normotensive Rats | Not specified | 12 hours | Minor elevation of blood pressure. | [2] |
| Two-Kidney Hypertensive Rats | Not specified | 11 hours | Gradually lowered blood pressure to levels similar to normotensive rats. | [3] |
| DOCA-Salt-Hypertensive Rats | Not specified | 11 hours | Did not lower blood pressure. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Pharmacologic Half-life | 3.9 minutes | Intravenous | |
| Biochemical Half-life | 4.2 minutes | Intravenous |
Acute Toxicity Data (LD50)
Despite a comprehensive literature search, a specific median lethal dose (LD50) for this compound in rats could not be identified.[4][5][6] Researchers are strongly advised to conduct their own dose-range finding and acute toxicity studies to determine the appropriate and safe dosage for their specific animal model and experimental conditions.
Signaling Pathways
This compound's mechanism of action involves the modulation of the Angiotensin II signaling pathway, primarily through its interaction with AT1 and AT2 receptors.
Angiotensin II Receptor Signaling Overview
Angiotensin II, a key effector molecule of the RAS, mediates its effects by binding to at least two major G protein-coupled receptors: the AT1 and AT2 receptors.[7] These receptors often have opposing physiological effects.[8]
-
AT1 Receptor: Primarily responsible for the classical vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of Angiotensin II.[9]
-
AT2 Receptor: Generally counteracts the effects of the AT1 receptor, leading to vasodilation, anti-inflammatory, and anti-proliferative responses.[8][10]
This compound's Dual Role in Angiotensin II Signaling
This compound acts as a competitive antagonist at the AT1 receptor, blocking the downstream signaling cascades that lead to vasoconstriction and increased blood pressure.[1] However, it also possesses partial agonist activity at this receptor. Furthermore, recent studies suggest that this compound can act as an agonist at the AT2 receptor, potentially contributing to vasodilatory and other protective effects.
Caption: this compound's dual interaction with AT1 and AT2 receptors.
Experimental Protocols
Experimental Workflow for this compound Infusion in Conscious Rats
Caption: General workflow for in vivo this compound studies in rats.
Detailed Protocol: Intravenous Infusion of this compound in Conscious Rats for Blood Pressure Monitoring
Note: The following is a generalized protocol based on standard techniques for intravenous infusion in conscious rats. A specific, detailed, step-by-step protocol for this compound infusion was not available in the reviewed literature. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Vascular catheters (e.g., PE-50 tubing)
-
Infusion pump
-
Rat restrainer
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Surgical instruments for catheter implantation
-
Anesthetics (for surgery)
-
Analgesics (for post-operative care)
Procedure:
-
Animal Preparation (Surgical Catheter Implantation):
-
Anesthetize the rat according to your institution's approved protocol.
-
Surgically implant a catheter into the femoral or jugular vein for drug infusion. For direct blood pressure measurement, a catheter can also be implanted in the carotid or femoral artery.
-
Exteriorize the catheter(s) at the back of the neck.
-
Administer post-operative analgesics and allow the animal to recover for several days. Ensure the animal has regained its pre-surgical body weight before starting the experiment.
-
-
Acclimatization:
-
Habituate the conscious rat to the restrainer and experimental setup for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
-
This compound Solution Preparation:
-
On the day of the experiment, prepare a sterile solution of this compound in 0.9% saline at the desired concentration. The concentration should be calculated based on the infusion rate and the target dose.
-
-
Experimental Setup:
-
Place the rat in the restrainer.
-
Connect the venous catheter to the infusion pump via extension tubing.
-
If using a tail-cuff system, ensure proper placement of the cuff on the tail. If using telemetry, ensure the system is operational.
-
-
Baseline Blood Pressure Measurement:
-
Allow the rat to stabilize in the restrainer for at least 30-60 minutes.
-
Record baseline blood pressure and heart rate until stable readings are obtained.
-
-
This compound Infusion:
-
Continuous Blood Pressure and Heart Rate Monitoring:
-
Continuously monitor and record blood pressure and heart rate throughout the infusion period. The duration of monitoring will depend on the experimental design.[2]
-
-
Data Analysis:
-
Analyze the changes in blood pressure and heart rate from baseline in response to this compound infusion.
-
Conclusion
This compound remains a valuable tool for investigating the complexities of the renin-angiotensin system. Understanding its dose-dependent effects and its dual interaction with both AT1 and AT2 receptors is crucial for the accurate interpretation of experimental results. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies. It is imperative for researchers to adhere to ethical guidelines for animal research and to conduct preliminary studies to establish optimal and safe dosages for their specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 12-hour infusions of this compound or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the renin-angiotensin system in experiment hypertension, with a note on the measurement of angiotensin I, II and III during infusion of converting-enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 8. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Saralasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saralasin, also known as [Sar¹, Ala⁸] Angiotensin II, is a synthetic octapeptide analog of Angiotensin II. It functions as a competitive antagonist of the Angiotensin II receptor type 1 (AT1) and also exhibits partial agonist activity.[1][2] Furthermore, emerging research has identified this compound as an agonist for the Angiotensin II receptor type 2 (AT2).[3] This dual activity makes it a valuable tool for investigating the renin-angiotensin system (RAS) in various physiological and pathophysiological contexts, including hypertension and cardiovascular disease.[2][4]
These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Physicochemical and Pharmacokinetic Properties
This compound is a lyophilized white powder that is soluble in water, physiological saline, DMSO, and ethanol.[5][6] Proper storage and handling are crucial to maintain its biological activity.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₅N₁₃O₁₀ (as free base) | [2] |
| Molar Mass | 912.05 g/mol (as free base) | [2] |
| Appearance | White to off-white lyophilized powder | [6] |
| Solubility | Soluble in water, DMSO, ethanol, and physiological saline | [5] |
| Storage (Lyophilized) | Store at -20°C, protected from moisture and light | [6] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference(s) |
| Biochemical Half-life | Human | 3.2 min | [1][8] |
| Pharmacologic Half-life | Human | 8.2 min | [1] |
| Biochemical Half-life | Rat | 4.2 min | [1][9] |
| Pharmacologic Half-life | Rat | 3.9 min | [1] |
| Infusion Time to Plateau | Human | 12-15 min | [8] |
Table 3: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Notes | Reference(s) |
| AT1 Receptor | 0.32 nM | For 74% of binding sites | [7] |
| 2.7 nM | For the remaining binding sites | [7] | |
| AT2 Receptor | Potent agonist | Induces neurite outgrowth similar to Angiotensin II | [3] |
Signaling Pathways
This compound interacts with both AT1 and AT2 receptors, leading to complex downstream signaling events. As a partial agonist at the AT1 receptor, it can weakly activate Gq/11-mediated pathways. As an agonist at the AT2 receptor, it is thought to counteract many of the effects of AT1 receptor activation.
Caption: this compound's dual interaction with AT1 and AT2 receptors.
Experimental Protocols
Preparation of this compound for In Vitro Use
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell culture experiments.
-
This compound acetate (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, conical polypropylene tubes (1.5 mL and 15 mL)
-
Calibrated micropipettes and sterile tips
-
Allow the vial of lyophilized this compound acetate to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve a 1 mM stock solution. The molecular weight of this compound free base is 912.05 g/mol . Adjust for the weight of the acetate salt if specified by the manufacturer. For example, to make a 1 mM solution from 1 mg of this compound (assuming the molecular weight of the acetate form is approximately 987 g/mol ), dissolve it in 1.013 mL of solvent.
-
Aseptically add the calculated volume of sterile water or PBS to the vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent peptide degradation.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
-
Thaw a single aliquot of the 1 mM this compound stock solution on ice.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium appropriate for your cell line. For example, to prepare a 1 µM working solution, dilute the 1 mM stock solution 1:1000 in culture medium.
-
It is recommended to prepare working solutions fresh for each experiment.
Caption: Workflow for preparing this compound for in vitro experiments.
Preparation of this compound for In Vivo Use
This protocol details the preparation of this compound for intravenous (IV) or subcutaneous (SC) administration in animal models.
-
This compound acetate (lyophilized powder)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile, conical polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Syringes and appropriate needles for administration
-
Bring the vial of lyophilized this compound acetate to room temperature.
-
Aseptically add a precise volume of sterile physiological saline to the vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of saline.[5]
-
Gently swirl to ensure complete dissolution. The solution should be clear.[5]
-
It is recommended to use the freshly prepared solution immediately for optimal results.[5]
-
If a more complex vehicle is required, a common formulation for subcutaneous injection involves a mixture of DMSO, PEG300, Tween-80, and saline.[10] However, for many applications, sterile saline is sufficient.
-
For a 10 µg/kg IV dose in a 250 g rat:
-
Total dose = 10 µg/kg * 0.25 kg = 2.5 µg
-
If using a 100 µg/mL stock solution, the injection volume would be 25 µL.
-
References
- 1. Radioimmunoassay and pharmacokinetics of this compound in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Usefulness and limitations of this compound, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. arizona-mall.com [arizona-mall.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Saralasin Limitations in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Saralasin in experimental settings. Given its complex pharmacological profile, understanding its limitations is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its use in research problematic?
A1: this compound ([Sar1, Ala8]-Angiotensin II) is a peptide analog of Angiotensin II (Ang II) historically used as a competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] However, its research application is limited by two main factors:
-
Partial Agonist Activity at the AT1 Receptor: Unlike modern ARBs (Angiotensin II Receptor Blockers) such as Losartan, which are pure antagonists, this compound can partially activate the AT1 receptor.[1] This can lead to an unpredictable pressor (agonist) or depressor (antagonist) response depending on the physiological context, particularly the renin-angiotensin system's state of activation.[2]
-
Agonist Activity at the AT2 Receptor: this compound is not selective for the AT1 receptor and has been shown to act as an agonist at the Angiotensin II Type 2 (AT2) receptor. This can confound experimental results, as AT2 receptor activation often mediates effects that oppose AT1 receptor signaling, such as vasodilation and anti-inflammatory responses.
Q2: When should I consider using an alternative to this compound?
A2: Due to its partial agonism and lack of receptor selectivity, it is highly recommended to use modern, non-peptide ARBs for most research applications. These alternatives, often called "sartans" (e.g., Losartan, Valsartan, Candesartan), are highly selective for the AT1 receptor and are pure antagonists, providing more precise and interpretable results.[3][4][5] this compound's use may be limited to specific historical or comparative studies where its unique properties are the subject of investigation.
Q3: My experiment with this compound shows an unexpected increase in blood pressure. Why is this happening?
A3: The pressor response to this compound is a classic example of its partial agonist activity. In a physiological state with low levels of endogenous Angiotensin II (e.g., in sodium-replete subjects), this compound's agonist effects at the AT1 receptor can dominate, leading to vasoconstriction and an increase in blood pressure.[2] This is a key limitation that led to its discontinuation for clinical diagnostic use due to high rates of false-positive results.[1]
Q4: How do I prepare this compound for in vitro experiments? What about its stability?
A4: this compound acetate hydrate is a common form and is generally soluble in aqueous buffers.[6] For in vitro experiments, it is advisable to dissolve it in a buffer appropriate for your cell or tissue preparation (e.g., physiological saline or cell culture medium). It is recommended to prepare solutions fresh for each experiment to avoid degradation. Peptides in solution can be susceptible to proteolysis and repeated freeze-thaw cycles should be avoided.[7] For long-term storage, it is best to store the lyophilized powder at -20°C or -80°C.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or biphasic dose-response curve | This compound's partial agonism at the AT1 receptor and agonist effects at the AT2 receptor. | Consider using a selective AT1 antagonist (e.g., Losartan) and/or a selective AT2 antagonist (e.g., PD-123319) in parallel experiments to dissect the contribution of each receptor. |
| Unexpected vasodilation or anti-proliferative effects | Agonist activity at the AT2 receptor, which can mediate vasodilation via nitric oxide pathways and inhibit cell growth. | Confirm AT2 receptor expression in your experimental model. Use an AT2-specific antagonist to block these effects and isolate the AT1-mediated actions. |
| Difficulty interpreting in vivo blood pressure data | The subject's renin-angiotensin system status significantly influences this compound's effect (pressor vs. depressor). | Characterize the baseline renin and sodium levels of your animal model. Consider using a model with a defined renin status (e.g., salt-depleted to induce high renin) for more consistent results. For clearer interpretation, use a pure AT1 antagonist like Losartan.[3][4][5] |
| Poor solubility or precipitation in experimental buffer | The peptide nature of this compound can sometimes lead to solubility issues, especially at high concentrations or in certain buffers. | Prepare fresh solutions and consider gentle warming or sonication to aid dissolution. If problems persist, a different buffer system may be required. Check the manufacturer's recommendations for the specific salt form of this compound you are using. |
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or pKi) of this compound and several modern ARBs for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Lower Ki values indicate higher binding affinity.
| Compound | AT1 Receptor Affinity (Ki/pKi) | AT2 Receptor Affinity | Receptor Selectivity | Mechanism of Action at AT1 Receptor |
| This compound | Ki: 0.32 nM (for 74% of sites)[7][8] | Acts as an agonist | Non-selective | Partial Agonist |
| Losartan | pKi: 7.17 ± 0.07[9] | ~1000-fold lower than for AT1[4] | Selective for AT1 | Competitive Antagonist[3] |
| Valsartan | pKi: 7.65 ± 0.12[9] | High selectivity for AT1 | Selective for AT1 | Competitive Antagonist |
| Candesartan | pKi: 8.61 ± 0.21[9] | High selectivity for AT1 | Selective for AT1 | Insurmountable Antagonist |
| Telmisartan | pKi: 8.19 ± 0.04[9] | High selectivity for AT1 | Selective for AT1 | Insurmountable Antagonist |
Note: Ki and pKi values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Angiotensin II Receptor Binding Assay (Radioligand Displacement)
This protocol is adapted from standard radioligand binding assay procedures for Angiotensin II receptors.
Materials:
-
Cell membranes or tissue homogenates expressing Angiotensin II receptors.
-
Radioligand: [125I]-[Sar1, Ile8]Angiotensin II.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
This compound, Angiotensin II (for non-specific binding), and other test compounds (e.g., Losartan).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from cells or tissues known to express Angiotensin II receptors. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In duplicate or triplicate tubes, add the following in order:
-
150 µL of membrane suspension (typically 10-50 µg of protein).
-
50 µL of binding buffer (for total binding) or unlabeled Angiotensin II (1 µM final concentration for non-specific binding) or your test compound at various concentrations.
-
50 µL of [125I]-[Sar1, Ile8]Angiotensin II (final concentration typically in the low nM range, determined by saturation binding experiments).
-
-
Incubation: Incubate the tubes at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter pre-soaked in wash buffer, using a vacuum filtration manifold.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a Ki value.
In Vivo Blood Pressure Measurement in an Anesthetized Rodent Model
This protocol outlines a method for measuring the direct effect of this compound or its alternatives on blood pressure in an anesthetized rat.
Materials:
-
Anesthetized rat (e.g., Wistar or Sprague-Dawley). Anesthesia can be urethane or pentobarbital.[10]
-
Pressure transducer and data acquisition system.
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Heparinized saline.
-
Infusion pump.
-
This compound, Angiotensin II, and/or other test compounds dissolved in sterile saline.
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia.[10] Place the animal on a surgical board and maintain body temperature.
-
Surgical Cannulation:
-
Expose the trachea and perform a tracheostomy if necessary to ensure a clear airway.
-
Isolate the right carotid artery and insert a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record arterial blood pressure.[10]
-
Isolate the right jugular vein and insert a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before starting the experiment.
-
Drug Administration:
-
Baseline: Record a stable baseline blood pressure.
-
Angiotensin II Challenge (Optional but Recommended): Administer a bolus of Angiotensin II (e.g., 50-100 ng/kg, IV) to confirm the responsiveness of the preparation.
-
This compound/ARB Administration: Infuse this compound or another ARB at the desired dose (e.g., via an infusion pump).
-
Post-treatment Ang II Challenge: After the test compound has been administered and a new baseline is established, re-challenge with Angiotensin II to assess the degree of receptor blockade.
-
-
Data Recording and Analysis: Continuously record mean arterial pressure (MAP), systolic, and diastolic pressures. Analyze the changes in blood pressure from baseline in response to each treatment.
Visualizations
Angiotensin II Receptor Signaling Pathways
The following diagrams illustrate the differential effects of a full agonist (Angiotensin II), a partial agonist/AT2 agonist (this compound), and a competitive antagonist (Losartan) on the primary signaling pathways of the AT1 and AT2 receptors.
Caption: Ligand-receptor interactions and downstream pathway activation.
This diagram illustrates how different ligands interact with AT1 and AT2 receptors. Angiotensin II fully activates both Gq/PLC and β-arrestin pathways via the AT1 receptor. This compound only partially activates these pathways, while also activating the AT2 receptor pathway. Losartan blocks Angiotensin II's effects at the AT1 receptor.
Caption: In vivo experimental workflow for assessing AT1 receptor blockade.
This workflow outlines the key steps for an in vivo experiment to determine the efficacy of an AT1 receptor antagonist. By comparing the pressor response to Angiotensin II before and after administering a compound like this compound or Losartan, researchers can quantify the degree of receptor blockade.
Caption: Logical framework for interpreting this compound's in vivo effects.
This diagram explains the logic behind this compound's dual pressor/depressor effects. The outcome of this compound administration is highly dependent on the baseline activity of the renin-angiotensin system, a critical consideration for experimental design and data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound acetate hydrate - Ace Therapeutics [acetherapeutics.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Saralasin Infusion Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Saralasin infusion studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive antagonist of the angiotensin II receptor with partial agonist activity.[1] This means that while it primarily blocks the effects of angiotensin II, it can also cause a smaller stimulatory effect on its own.[1] Its chemical structure is an octapeptide analog of angiotensin II.[2][3]
Q2: What is the primary application of this compound infusion studies?
Historically, this compound infusion was used to diagnose renovascular hypertension by observing the blood pressure response to the blockade of the renin-angiotensin system.[1] In a research setting, it is used to investigate the role of the renin-angiotensin-aldosterone system (RAAS) in regulating blood pressure and aldosterone secretion.
Q3: What are the expected physiological responses to this compound infusion?
The response to this compound infusion is highly dependent on the subject's sodium status and baseline plasma renin activity (PRA).
-
Depressor Response (Hypotension): A drop in blood pressure is typically observed in subjects with high PRA, as their blood pressure is more dependent on the vasoconstrictive effects of angiotensin II.[4][5] This response is more pronounced in sodium-depleted individuals.[4][5]
-
Pressor Response (Hypertension): An increase in blood pressure can occur in subjects with low PRA.[5] This is due to the partial agonist activity of this compound.
-
No Significant Change: Subjects with normal PRA may show little to no change in blood pressure.[4][5]
Q4: How does this compound affect plasma renin and aldosterone levels?
This compound infusion typically leads to a fall in plasma aldosterone concentration, especially in subjects with high baseline renin and angiotensin II levels.[4] It can also cause an increase in plasma renin activity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Pressor Response (Increase in Blood Pressure) | Subject may have low plasma renin activity. | Screen subjects for baseline renin levels. Ensure subjects are not sodium-loaded, as this can suppress renin. |
| Subject may be sensitive to the partial agonist effects of this compound. | Start with a lower infusion rate and titrate upwards cautiously while closely monitoring blood pressure. | |
| Unexpected Severe Hypotension | Subject may have high plasma renin activity and/or be volume-depleted. | Ensure adequate hydration and consider a lower starting dose. Discontinue infusion if blood pressure drops to an unsafe level. |
| Concomitant use of other antihypertensive agents. | Review subject's current medications for potential interactions. Diuretic and vasodilator drugs can enhance the hypotensive effect of this compound.[7] | |
| Variable or Inconsistent Results Between Subjects | Differences in baseline sodium status. | Standardize dietary sodium intake for a period before the study. Consider a 24-hour urine sodium measurement to assess sodium balance. |
| Differences in baseline plasma renin activity. | Measure baseline PRA for all subjects to aid in data interpretation and subject stratification. | |
| Patient posture during infusion. | Standardize the patient's posture (supine or seated) throughout the infusion period, as this can affect the response.[8] | |
| Infusion Site Reaction | Improper needle placement or irritation from the infusate. | Ensure proper intravenous access. Monitor the infusion site for signs of inflammation or extravasation. |
Data Presentation
Table 1: Summary of Blood Pressure Responses to this compound Infusion
| Patient Population | Baseline Renin Status | Sodium Status | Typical Blood Pressure Response | Reference |
| Hypertensive Patients | High | Sodium Depleted | Marked Decrease | [4] |
| Hypertensive Patients | High | Sodium Replete | Decrease | [4] |
| Hypertensive Patients | Normal | Sodium Replete | No Marked Fall | [4] |
| Hypertensive Patients | Low | Sodium Replete | Pressor Response | [5] |
| Normal Subjects | Normal | Sodium Replete | No Marked Fall | [4] |
Table 2: Summary of Hormonal Responses to this compound Infusion
| Hormone | Patient Population | Baseline Renin Status | Typical Response | Reference |
| Plasma Aldosterone | Hypertensive Patients | High | Decrease | [4] |
| Plasma Aldosterone | Normal Subjects | Normal | No Fall (Sodium Replete) | [4] |
| Plasma Aldosterone | Normal & Hypertensive | High (after sodium depletion) | Fall | [4] |
| Plasma Renin Activity | Dialysis-Resistant Hypertensive Patients | - | Increase in responsive patients | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Infusion
Materials:
-
This compound acetate powder
-
Sterile Water for Injection or 0.9% Sodium Chloride (Normal Saline)
-
Sterile vials and syringes
-
Infusion bags (e.g., 5% Dextrose in Water)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound acetate powder with Sterile Water for Injection or Normal Saline to a known stock concentration. Note: Refer to the manufacturer's instructions for the specific volume of diluent to use.
-
Dilution: Further dilute the reconstituted this compound solution in an infusion bag containing a compatible fluid such as 5% Dextrose in Water to the final desired concentration for infusion.
-
Storage: It is recommended to use the freshly prepared solution immediately. If storage is necessary, store at 2-8°C and use within 24 hours, unless stability data from the manufacturer indicates otherwise.
Protocol 2: this compound Infusion Procedure
Pre-infusion Preparation:
-
Ensure the subject has been following any required dietary sodium restrictions.
-
Obtain baseline measurements of blood pressure, heart rate, plasma renin activity, and plasma aldosterone concentration.
-
Establish intravenous access with a secure and patent catheter.
Infusion Administration:
-
Initiation: Begin the infusion at a low rate (e.g., 0.05 to 0.1 µg/kg/min) to assess for any immediate pressor or severe hypotensive responses.
-
Titration: If the initial dose is well-tolerated, the infusion rate can be gradually increased every 15-20 minutes to the target dose (commonly cited rates in literature range from 1 to 10 µg/kg/min).
-
Monitoring:
-
Continuously monitor blood pressure and heart rate throughout the infusion.
-
Record vital signs at regular intervals (e.g., every 5 minutes during titration and every 15 minutes at the maintenance dose).
-
Observe the subject for any adverse effects.
-
-
Blood Sampling: Collect blood samples at predetermined time points during and after the infusion to measure plasma renin activity and aldosterone levels.
-
Termination: After the planned infusion period, gradually taper the infusion rate before discontinuation to avoid any rebound effects.
Visualizations
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of action for this compound.
Caption: A generalized experimental workflow for a this compound infusion study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugcentral.org]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. The effects of this compound, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usefulness and limitations of this compound, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of an angiotensin antagonist (this compound) on arterial pressure and plasma aldosterone in hemodialysis-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug interactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound infusion in renovascular hypertension: increased response rate in seated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Saralasin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saralasin. The content addresses the common challenge of this compound's slow pressor action and offers strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic octapeptide analog of Angiotensin II (AII). It acts as a competitive antagonist at the Angiotensin II receptor type 1 (AT1), but also possesses partial agonist activity.[1][2][3] This dual characteristic is central to its pharmacological effects. Its structure differs from AII at three positions, which increases its affinity for the AT1 receptor and its resistance to degradation.[1][4]
Q2: Why does this compound, an AT1 receptor antagonist, sometimes cause a pressor (blood pressure-increasing) effect?
A2: The pressor effect of this compound is a manifestation of its partial agonist activity at the AT1 receptor.[1][5] In situations where the endogenous levels of the full agonist, Angiotensin II, are low, this compound can bind to and activate AT1 receptors, mimicking the action of AII and causing vasoconstriction, which leads to an increase in blood pressure.[3][6] This effect is particularly pronounced in low-renin hypertensive states.[6][7]
Q3: Under what experimental conditions is the pressor effect of this compound most prominent?
A3: The pressor response to this compound is most prominent in experimental models or subjects with:
-
Low plasma renin activity: In the absence of high levels of endogenous Angiotensin II to compete with, this compound's agonist properties are more apparent.[6][7]
-
High sodium balance: Sodium loading is associated with a greater pressor response to this compound.[3][5]
Q4: How can the pressor effect of this compound be mitigated in my experiments?
A4: Several strategies can be employed to mitigate the pressor effect of this compound:
-
Sodium Depletion: Inducing a state of sodium depletion, for example through a low-sodium diet or diuretic administration, can attenuate or abolish the pressor response.[4][5][6]
-
Co-administration with Alpha-Adrenoceptor Blockers: There is evidence to suggest that the pressor response may be mediated in part by vascular alpha-adrenoceptors. Co-administration with an alpha-blocker like phentolamine has been shown to attenuate the pressor effect.[8]
-
Careful Dose Selection: The pressor effect can be dose-dependent. Utilizing the lowest effective dose of this compound for AT1 receptor antagonism in your specific experimental setup is recommended.
Q5: Is the pressor effect of this compound reversible?
A5: Yes, the pressor effect of this compound is transient and rapidly reversible.[5][6] this compound has a short biological half-life, on the order of minutes.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected increase in blood pressure upon this compound administration in an animal model. | Partial agonism of this compound at the AT1 receptor, especially in a low-renin state. | 1. Confirm the renin status of your animal model. If it is a low-renin model, consider the mitigation strategies below.2. Implement a sodium depletion protocol prior to this compound administration.[2][9][10]3. Consider co-administration of an alpha-adrenoceptor antagonist like phentolamine.[8] |
| Inconsistent or variable pressor responses to this compound across experimental animals. | Differences in the sodium balance or baseline renin-angiotensin system activity among the animals. | 1. Standardize the diet and water intake of the animals for a sufficient period before the experiment to ensure consistent sodium balance.2. Acclimatize animals to handling and experimental procedures to minimize stress-induced variations in blood pressure and renin release. |
| Difficulty in observing the antagonistic effects of this compound due to the initial pressor response. | The initial agonist effect is masking the subsequent antagonist effect. | 1. Administer this compound as a continuous infusion rather than a bolus injection to achieve a steady-state concentration and potentially bypass the sharp initial pressor peak.[4]2. Pre-treat with a mitigating agent as described above to blunt the initial pressor response. |
| In vitro, observing contraction instead of relaxation in isolated vascular rings upon this compound application. | Partial agonism of this compound is directly stimulating vascular smooth muscle cell contraction. | 1. Ensure the tissue bath preparation is optimized for detecting antagonism. Pre-contract the tissue with a submaximal concentration of Angiotensin II before adding this compound to demonstrate its competitive antagonistic effect.2. Perform concentration-response curves to both Angiotensin II and this compound to characterize the partial agonism.[5][11] |
Data Presentation
Table 1: Effect of Renin Status and Diuretic Therapy on this compound-Induced Diastolic Pressor Response in Hypertensive Subjects
| Patient Group | Baseline Diastolic Pressor Response (mmHg) | Diastolic Pressor Response After 5 Weeks of Diuretic Therapy (mmHg) |
| Normal Renin Hypertensives | 19.4 ± 3.3 | 4.9 ± 2.4 |
| Low Renin Hypertensives | 26.2 ± 6.2 | Not significantly decreased |
Data adapted from a study on the immediate pressor effect of this compound in man.[6]
Table 2: Influence of Sodium Balance on Blood Pressure Response to this compound Infusion (10 µg/kg/min) in Normal Subjects
| Dietary Condition | Change in Blood Pressure |
| Unrestricted Diet | No significant change |
| Low Sodium Diet | Decrease (P < 0.05) |
| High Sodium Diet | Increase (P < 0.005) |
Data adapted from a study on the pressor response to this compound in hypertensive subjects.[7]
Experimental Protocols
Protocol 1: Mitigation of this compound's Pressor Effect in a Rodent Model via Sodium Depletion
Objective: To induce a state of mild sodium depletion in rats or mice to attenuate the pressor response to this compound.
Materials:
-
Furosemide (diuretic)
-
Sodium-deficient rodent chow
-
Normal rodent chow
-
Sterile saline for injection
-
Drinking water
-
Metabolic cages (optional, for monitoring sodium excretion)
Procedure:
-
Acclimatization: House animals in individual cages for at least 3 days prior to the experiment with free access to standard chow and water to allow for acclimatization.
-
Baseline Measurements: Record baseline body weight and blood pressure.
-
Induction of Diuresis:
-
Rehydration: Provide free access to drinking water to allow for rehydration.
-
Sodium Depletion Period: Maintain the animals on the sodium-deficient diet for 24-48 hours.
-
This compound Administration: After the sodium depletion period, proceed with the planned this compound administration protocol.
-
Monitoring: Monitor blood pressure continuously. Compare the pressor response to that in control animals maintained on a normal sodium diet.
Protocol 2: In Vitro Assessment of this compound's Partial Agonism in Isolated Aortic Rings
Objective: To characterize the partial agonist and antagonist effects of this compound on vascular smooth muscle contraction in an ex vivo setting.
Materials:
-
Isolated thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer
-
Angiotensin II
-
This compound
-
Phenylephrine or Potassium Chloride (KCl) for inducing contraction
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.[11]
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Characterizing Partial Agonism:
-
In a set of rings, generate a cumulative concentration-response curve for this compound to observe its direct contractile (agonist) effect.
-
-
Characterizing Antagonism:
-
In another set of rings, pre-incubate with a fixed concentration of this compound for 20-30 minutes.
-
Then, generate a cumulative concentration-response curve for Angiotensin II. A rightward shift in the Angiotensin II curve compared to a control curve (without this compound) will demonstrate competitive antagonism.
-
-
Data Analysis: Calculate EC50 values and maximal responses to quantify the agonist and antagonist properties of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's partial agonism at the AT1 receptor activates Gq/11 signaling, leading to vasoconstriction.
Experimental Workflow
References
- 1. Hypotensive effects of captopril, this compound and bromocriptine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for sodium depletion and measurement of sodium appetite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorin plays a critical role in vascular smooth muscle cells and arterial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glomerular Hemodynamics in Rats with Chronic Sodium Depletion: EFFECT OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular smooth muscle contractility assays for inflammatory and immunological mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pressor response to 1-sar-8-ala-angiotensin II (this compound) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay and pharmacokinetics of this compound in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for sodium depletion and measurement of sodium appetite in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypotensive effect of clonidine during sodium depletion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ranolazine on vasomotor responses of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Saralasin and Captopril: Efficacy and Mechanism in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological agents that modulate the renin-angiotensin-aldosterone system (RAAS): Saralasin, a competitive angiotensin II receptor antagonist, and Captopril, an angiotensin-converting enzyme (ACE) inhibitor. This document outlines their distinct mechanisms of action, presents comparative experimental data on their efficacy, and details the experimental protocols utilized in these assessments.
Mechanism of Action: A Tale of Two Blockades
This compound and Captopril both effectively reduce blood pressure by interfering with the RAAS, but at different points in the pathway.
This compound acts as a competitive antagonist at the angiotensin II receptor (AT1).[1] It is a synthetic analog of angiotensin II, which allows it to bind to the AT1 receptor without eliciting the potent vasoconstrictive and aldosterone-stimulating effects of the endogenous hormone.[1] However, it's important to note that this compound exhibits partial agonist activity, meaning in states of low angiotensin II, it can cause a slight increase in blood pressure.[2]
Captopril , on the other hand, is an inhibitor of the angiotensin-converting enzyme (ACE).[3] ACE is responsible for the conversion of the inactive angiotensin I to the highly potent vasoconstrictor, angiotensin II.[3] By inhibiting this enzyme, Captopril effectively decreases the production of angiotensin II.[3] Furthermore, ACE (also known as kininase II) is involved in the degradation of bradykinin, a potent vasodilator.[3][4] Therefore, Captopril's inhibition of ACE also leads to an accumulation of bradykinin, contributing to its vasodilatory and blood pressure-lowering effects.[4][5]
Comparative Efficacy: Preclinical and Clinical Data
Experimental studies in both animal models and human subjects have demonstrated the antihypertensive effects of both this compound and Captopril. However, these studies also highlight key differences in their potency and the correlation of their effects with plasma renin activity.
Preclinical Data: Studies in Hypertensive Rat Models
| Parameter | This compound | Captopril | Study Details |
| Effect on Blood Pressure (Two-Kidney, One-Clip Hypertensive Rats) | Small, nonsignificant fall in chronic phase.[6] | Significant fall in both early and chronic phases.[6] | 12-hour infusions in conscious rats.[6] |
| Correlation with Plasma Renin Activity (PRA) | Significant correlation (r=0.81 in chronic phase).[6] | Poor correlation (r=0.14 in chronic phase).[6] | Measurement of pre-infusion PRA.[6] |
Clinical Data: Studies in Hypertensive Patients
| Parameter | This compound (intravenous) | Captopril (oral) | Study Details |
| Mean Arterial Pressure (MAP) Reduction | -10.5 +/- 4.0 mm Hg[7] | -21.5 +/- 4.3 mm Hg[7] | 12 sodium-depleted hypertensive patients.[7] |
| Effect on Heart Rate | No significant effect.[7] | Increased by 5.1 beats/min.[7] | 12 sodium-depleted hypertensive patients.[7] |
| Effect on Plasma Angiotensin II | Increased[7] | Decreased by 70%[7] | 12 sodium-depleted hypertensive patients.[7] |
| Effect on Plasma Renin Activity (PRA) | Increased[7] | Increased three- to fourfold[7] | 12 sodium-depleted hypertensive patients.[7] |
Experimental Protocols
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats
This widely used preclinical model induces renovascular hypertension.
Procedure:
-
Anesthesia: Rats are anesthetized, typically with a combination of ketamine and xylazine administered intraperitoneally.[8]
-
Surgical Preparation: A midline or flank incision is made to expose the renal artery of one kidney.[8][9]
-
Clipping: A silver or stainless-steel clip of a specific internal diameter (e.g., 0.20 mm) is placed around the renal artery to partially constrict it, reducing blood flow to that kidney.[8][10] The contralateral kidney remains untouched.
-
Closure: The incision is sutured, and the animal is allowed to recover.
-
Hypertension Development: Hypertension typically develops over several weeks.[11] Blood pressure is monitored regularly using methods like the tail-cuff method.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay
PRA is a measure of the capacity of plasma to generate angiotensin I from endogenous substrate.
Principle: The assay involves incubating plasma at a controlled pH and temperature to allow renin to act on angiotensinogen, producing angiotensin I. The generated angiotensin I is then quantified using a competitive radioimmunoassay.[12][13]
Key Steps:
-
Blood Collection: Blood is collected in chilled tubes containing an anticoagulant like EDTA.[14]
-
Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.[14]
-
Incubation: The plasma is incubated at 37°C for a specific period (e.g., 1-3 hours). To prevent the degradation of angiotensin I and its conversion to angiotensin II, inhibitors of angiotensinases and converting enzymes are added.[15] The pH is adjusted to the optimal level for renin activity (typically around 5.5-6.0).[12]
-
Radioimmunoassay:
-
A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with the plasma sample (containing the generated angiotensin I) and a specific antibody against angiotensin I.
-
The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for binding to the antibody.
-
After an incubation period, the antibody-bound and free angiotensin I are separated.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
-
Quantification: The concentration of angiotensin I in the sample is determined by comparing its competitive binding effect with a standard curve generated using known concentrations of unlabeled angiotensin I. PRA is then expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).[13]
Visualizing the Mechanisms and Workflow
To better understand the distinct actions of this compound and Captopril and the experimental process, the following diagrams are provided.
Caption: RAAS signaling pathway and points of drug intervention.
Caption: Generalized preclinical experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Usefulness and limitations of this compound, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Captopril - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]
- 6. Effect of 12-hour infusions of this compound or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of an angiotensin-II analog and a converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal Artery Clipping: Goldblatt (Two-Kidney, One Clip; 2K1C) Model Hypertension [bio-protocol.org]
- 9. Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 11. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Diagnostic Validation of Saralasin for Hyperaldosteronism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saralasin and other diagnostic tools for hyperaldosteronism. It is intended to offer an objective analysis of their performance, supported by experimental data, to aid in research and clinical decision-making.
Introduction to Hyperaldosteronism Diagnosis
Primary hyperaldosteronism, also known as primary aldosteronism, is a condition characterized by the excessive production of aldosterone by the adrenal glands, independent of the renin-angiotensin system. This leads to sodium retention, potassium excretion, and consequently, hypertension. Accurate diagnosis is crucial for appropriate management, which may involve surgery for a unilateral adenoma or medical therapy for bilateral adrenal hyperplasia.
Historically, various pharmacological tests have been employed to diagnose and differentiate the subtypes of primary hyperaldosteronism. This compound, an angiotensin II antagonist, was one such tool. This guide evaluates its utility in comparison to currently recommended confirmatory tests: the Saline Infusion Test, the Captopril Challenge Test, and the Fludrocortisone Suppression Test.
This compound: A Historical Perspective
This compound is a competitive antagonist of the angiotensin II receptor. Its diagnostic utility in hyperaldosteronism was primarily based on its ability to differentiate between an aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA). The principle behind the test is the differential sensitivity of these two conditions to angiotensin II. In patients with IHA, aldosterone secretion is still partially responsive to angiotensin II, whereas in patients with APA, it is largely autonomous. Therefore, blocking the angiotensin II receptor with this compound would be expected to cause a paradoxical rise or no change in aldosterone in IHA, while having little to no effect in APA.
A key study evaluated the infusion of this compound in 14 patients with primary aldosteronism. The results showed that plasma aldosterone concentration increased in all eight patients with idiopathic hyperaldosteronism, while no increase was observed in the six patients with a solitary adenoma[1]. This suggests that the this compound test could effectively distinguish between these two major subtypes of primary aldosteronism.
Current Confirmatory Diagnostic Tools
The diagnosis of primary aldosteronism typically begins with screening using the aldosterone-to-renin ratio (ARR)[2][3]. A positive screening test is then followed by one of several confirmatory tests to demonstrate autonomous aldosterone secretion[4][5].
Saline Infusion Test (SIT)
The Saline Infusion Test is a commonly used confirmatory test that involves the intravenous infusion of a saline solution to expand intravascular volume. In individuals without primary aldosteronism, this volume expansion suppresses renin and, consequently, aldosterone secretion. In patients with primary aldosteronism, aldosterone levels remain elevated despite the saline load.
Captopril Challenge Test (CCT)
The Captopril Challenge Test utilizes an angiotensin-converting enzyme (ACE) inhibitor, captopril, to block the conversion of angiotensin I to angiotensin II. In normal individuals, this leads to a decrease in aldosterone levels. In patients with primary aldosteronism, aldosterone secretion is not suppressed by the reduction in angiotensin II[2][4].
Fludrocortisone Suppression Test (FST)
The Fludrocortisone Suppression Test is considered a highly sensitive confirmatory test. It involves the administration of fludrocortisone, a synthetic mineralocorticoid, along with salt loading to suppress the renin-angiotensin system maximally. In individuals without primary aldosteronism, this leads to a marked suppression of aldosterone secretion. A failure to suppress aldosterone confirms the diagnosis of primary aldosteronism.
Performance Comparison of Diagnostic Tools
Direct comparative studies of this compound with the current standard confirmatory tests for diagnosing primary aldosteronism are limited due to the historical nature of this compound's use. However, based on available data, a qualitative and quantitative comparison can be made.
| Diagnostic Test | Principle | Primary Use | Reported Sensitivity | Reported Specificity |
| This compound Test | Angiotensin II receptor antagonism | Differentiating APA from IHA | Not reported for PA diagnosis; Differentiated 8/8 IHA from 6/6 APA in one study[1] | Not reported for PA diagnosis |
| Saline Infusion Test | Volume expansion to suppress aldosterone | Confirmation of primary aldosteronism | 85%[5] | 92%[5] |
| Captopril Challenge Test | ACE inhibition to suppress aldosterone | Confirmation of primary aldosteronism | 90%[5] | 90%[5] |
| Fludrocortisone Suppression Test | Mineralocorticoid and salt loading to suppress aldosterone | Confirmation of primary aldosteronism | Considered highly sensitive | Considered highly specific |
Experimental Protocols
This compound Infusion Protocol (for differentiating APA from IHA)
-
Patient Preparation: Patients should be on a diet with consistent sodium and potassium intake. Antihypertensive medications, particularly those affecting the renin-angiotensin system, should be discontinued for an appropriate period before the test.
-
Procedure:
-
Patients remain in the supine position.
-
An intravenous line is inserted for blood sampling and this compound infusion.
-
Baseline blood samples are drawn for plasma aldosterone and renin activity.
-
This compound is infused intravenously at a constant rate. One study protocol involved the infusion of this compound, but specific dosage and duration would need to be referenced from historical clinical protocols.
-
Blood samples for plasma aldosterone are collected at regular intervals during and after the infusion.
-
-
Interpretation: An increase in plasma aldosterone concentration during the this compound infusion is suggestive of idiopathic hyperaldosteronism. No significant change or a decrease in plasma aldosterone is indicative of an aldosterone-producing adenoma[1].
Saline Infusion Test Protocol
-
Patient Preparation: Patients should have a normal sodium intake and corrected hypokalemia. Certain antihypertensive medications should be withheld for at least four weeks prior to the test[6].
-
Procedure:
-
The patient should be in a seated or recumbent position for at least one hour before and during the test[2].
-
An intravenous infusion of 2 liters of 0.9% saline is administered over 4 hours[2][7].
-
Blood samples for plasma aldosterone, renin, and cortisol are collected at baseline (time zero) and at the end of the 4-hour infusion[2].
-
-
Interpretation: A post-infusion plasma aldosterone level above a certain threshold (e.g., >10 ng/dL or >277 pmol/L) is highly suggestive of primary aldosteronism, while a level below a lower threshold (e.g., <5 ng/dL or <139 pmol/L) makes the diagnosis unlikely[2].
Captopril Challenge Test Protocol
-
Patient Preparation: Similar to the saline infusion test, interfering medications should be stopped, and potassium levels should be normalized.
-
Procedure:
-
The patient should be in a seated position for at least one hour before the test.
-
Blood samples for plasma aldosterone and renin activity are collected at baseline (time zero) and 1 or 2 hours after captopril administration, with the patient remaining seated[4].
-
-
Interpretation: In normal subjects, plasma aldosterone should be suppressed by over 30% from baseline. A lack of suppression, with plasma aldosterone remaining elevated and renin remaining suppressed, confirms primary aldosteronism[2].
Fludrocortisone Suppression Test Protocol
-
Patient Preparation: This test requires careful monitoring and is often performed in a hospital setting. Patients are placed on a high-sodium diet and receive potassium supplementation to maintain normokalemia.
-
Procedure:
-
Fludrocortisone (e.g., 0.1 mg) is administered orally every 6 hours for 4 days.
-
Sodium chloride supplements are also given to ensure adequate salt loading.
-
On day 4, blood samples are collected for plasma aldosterone and renin activity while the patient is in a seated position. Plasma cortisol is also measured to ensure that ACTH stimulation is not affecting aldosterone levels.
-
-
Interpretation: A plasma aldosterone level above a certain cutoff (e.g., >6 ng/dL or >166 pmol/L) on day 4, in the presence of suppressed plasma renin activity and a normal cortisol rhythm, confirms the diagnosis of primary aldosteronism.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the renin-angiotensin-aldosterone system and points of intervention for diagnostic tests.
Caption: General diagnostic workflow for primary hyperaldosteronism.
Conclusion
The this compound test represents a historically important tool in the differential diagnosis of primary aldosteronism, specifically in distinguishing between aldosterone-producing adenomas and idiopathic hyperaldosteronism. Its mechanism, based on angiotensin II receptor antagonism, provided valuable pathophysiological insights. However, its use has been largely superseded by more standardized, safer, and better-validated confirmatory tests.
The Saline Infusion Test, Captopril Challenge Test, and Fludrocortisone Suppression Test are now the cornerstones of confirming a diagnosis of primary aldosteronism following a positive screening test. These tests have well-defined protocols and established performance characteristics in terms of sensitivity and specificity for confirming autonomous aldosterone secretion. While this compound played a role in the evolution of our understanding of hyperaldosteronism, current diagnostic pathways rely on these more modern and robust methodologies. For researchers and clinicians, a thorough understanding of the principles and limitations of each test is essential for the accurate diagnosis and subsequent management of patients with primary aldosteronism.
References
- 1. Evaluation of a test using this compound to differentiate primary aldosteronism due to an aldosterone-producing adenoma from idiopathic hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Aldosteronism Workup: Approach Considerations, Screening (First-Tier) Tests, Confirmatory (Second-Tier) Tests [emedicine.medscape.com]
- 3. Primary Hyperaldosteronism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbt.nhs.uk [nbt.nhs.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. The Saline Infusion Test for Primary Aldosteronism: Implications of Immunoassay Inaccuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mft.nhs.uk [mft.nhs.uk]
A Comparative Guide: Saralasin Versus Converting Enzyme Inhibitors in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Saralasin and Angiotensin-Converting Enzyme (ACE) inhibitors, two classes of drugs that target the Renin-Angiotensin-Aldosterone System (RAAS) for the management of hypertension. While this compound is no longer in clinical use, its historical role and mechanism of action provide a valuable counterpoint to the widely used ACE inhibitors, offering insights for ongoing research and development in antihypertensive therapies. This document synthesizes experimental data to compare their performance, outlines detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.
Mechanism of Action: A Tale of Two Blockades
Both this compound and ACE inhibitors lower blood pressure by interfering with the RAAS, a critical regulator of blood pressure and fluid balance. However, they do so at different points in the cascade.
This compound: A Competitive Angiotensin II Receptor Antagonist
This compound is a synthetic octapeptide analog of angiotensin II. It acts as a competitive antagonist at the angiotensin II receptor (AT1 receptor), directly blocking the binding of the potent vasoconstrictor, angiotensin II.[1][2] A key characteristic of this compound is its partial agonist activity, meaning that in states of low circulating angiotensin II, it can itself cause a mild pressor (blood pressure-increasing) effect.[3][4] This dual action contributed to its complex clinical profile and eventual discontinuation from the market in January 1984 due to reports of false-positive and false-negative results in diagnosing renovascular hypertension.[2]
Angiotensin-Converting Enzyme (ACE) Inhibitors: Inhibitors of Angiotensin II Formation
ACE inhibitors, such as captopril, enalapril, and lisinopril, block the action of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of the inactive angiotensin I to the highly active angiotensin II. By inhibiting this conversion, ACE inhibitors reduce the overall levels of angiotensin II in the circulation and at local tissue sites.[5] This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all of which contribute to a lowering of blood pressure.[5]
Signaling Pathway Diagrams
// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiotensin_I [label="Angiotensin I", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldosterone [label="Aldosterone Secretion\n(from Adrenal Gland)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sodium_Retention [label="Sodium & Water\nRetention", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blood_Pressure [label="Increased\nBlood Pressure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renin [label="Renin\n(from Kidney)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACE [label="ACE\n(Lungs & Endothelium)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> Angiotensin_I [label=" Renin", color="#34A853"]; Angiotensin_I -> Angiotensin_II [label=" ACE", color="#34A853"]; Angiotensin_II -> AT1_Receptor [color="#FBBC05"]; AT1_Receptor -> Vasoconstriction [label=" "]; AT1_Receptor -> Aldosterone [label=" "]; Aldosterone -> Sodium_Retention; Vasoconstriction -> Blood_Pressure; Sodium_Retention -> Blood_Pressure; Renin -> Angiotensinogen [style=invis]; // for layout } . Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade.
// Nodes Angiotensin_I [label="Angiotensin I", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiotensin_II [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; ACE [label="ACE", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACE_Inhibitor [label="ACE Inhibitor\n(e.g., Captopril)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block1 [label="X", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3]; Block2 [label="X", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3];
// Edges Angiotensin_I -> Angiotensin_II [label=" ACE", color="#34A853"]; Angiotensin_II -> AT1_Receptor [color="#FBBC05"]; ACE_Inhibitor -> Block1 [style=dashed, arrowhead=none, color="#34A853"]; Block1 -> Angiotensin_II [label=" Inhibition", color="#34A853"]; this compound -> Block2 [style=dashed, arrowhead=none, color="#EA4335"]; Block2 -> AT1_Receptor [label=" Antagonism", color="#EA4335"];
// Invisible edges for layout ACE -> ACE_Inhibitor [style=invis]; } . Caption: Mechanisms of Action of this compound and ACE Inhibitors.
Comparative Efficacy: Experimental Data
Clinical studies directly comparing this compound and ACE inhibitors, primarily captopril, have demonstrated a generally greater antihypertensive effect of ACE inhibitors.
| Parameter | This compound | ACE Inhibitor (Captopril) | Reference |
| Mean Arterial Pressure (MAP) Reduction | -10.5 ± 4.0 mmHg | -21.5 ± 4.3 mmHg (p < 0.001 vs. This compound) | [6] |
| Acute MAP Reduction | Less pronounced | 11.2 mmHg greater than this compound (p < 0.001) | [1][7][8] |
| Plasma Angiotensin II Levels | Increased | Decreased by 53-70% | [1][6] |
| Plasma Renin Activity (PRA) | Increased | Increased three- to fourfold | [6] |
| Heart Rate | No significant change | Increased by 3.3-5.1 beats/min | [1][6] |
Experimental Protocols
The following sections outline representative methodologies for clinical trials comparing this compound and ACE inhibitors, synthesized from various published studies.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with essential or renovascular hypertension.
-
Preparation: To standardize the activity of the RAAS, patients are often studied after a period of sodium depletion. This can be achieved through a low-sodium diet (e.g., less than 100 mEq/day) for a specified period (e.g., 3-5 days) and/or the administration of a diuretic such as furosemide (e.g., 80 mg orally the evening before the study).[9] All other antihypertensive medications are typically withdrawn for a period before the study to avoid confounding effects.
Drug Administration
-
This compound: Administered intravenously due to its peptide nature and short half-life. A common protocol involves a continuous infusion at a rate of 0.5 to 10 µg/kg/min.[10] In some studies, a bolus injection of 10 mg has been used for rapid screening.[3]
-
ACE Inhibitors (Captopril): Administered orally. Initial doses in clinical trials have ranged from 6.25 mg to 25 mg, with titration to higher doses (e.g., 50 mg, 100 mg, or 150 mg three times daily) based on blood pressure response.[4][5][9][11][12][13][14][15]
Hemodynamic and Hormonal Measurements
-
Blood Pressure Monitoring: For precise and continuous measurement, intra-arterial catheters are often placed.[6] Non-invasive methods, such as automated oscillometric devices, are also used, with measurements taken at frequent intervals (e.g., every 2-5 minutes) during drug administration.[7]
-
Hormonal Assays:
-
Plasma Renin Activity (PRA) and Angiotensin II: Blood samples are collected at baseline and at specified time points during and after drug administration. Plasma is separated by centrifugation in a refrigerated centrifuge. PRA and angiotensin II levels are typically measured using radioimmunoassay (RIA).[16][17]
-
RIA for Angiotensin II: This competitive assay involves incubating the plasma extract with a known amount of radio-iodinated angiotensin II and a specific anti-angiotensin II antibody. The amount of bound radioactivity is inversely proportional to the concentration of angiotensin II in the sample.[8][18]
-
RIA for PRA: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The generated angiotensin I is then quantified by RIA.[16][17]
-
-
Experimental Workflow Diagram
// Nodes Patient_Selection [label="Patient Selection\n(Hypertensive, Sodium-Depleted)", fillcolor="#FFFFFF", fontcolor="#202124"]; Baseline_Measurements [label="Baseline Measurements\n(BP, HR, PRA, Ang II)", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_Administration [label="Drug Administration", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saralasin_Infusion [label="this compound Infusion\n(e.g., 10 µg/kg/min)", fillcolor="#FFFFFF", fontcolor="#202124"]; Captopril_Oral [label="Oral Captopril\n(e.g., 25 mg)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitoring [label="Continuous Monitoring\n(BP, HR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Post_Drug_Measurements [label="Post-Administration Measurements\n(BP, HR, PRA, Ang II)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Patient_Selection -> Baseline_Measurements; Baseline_Measurements -> Drug_Administration; Drug_Administration -> Saralasin_Infusion [label=" Group A"]; Drug_Administration -> Captopril_Oral [label=" Group B"]; Saralasin_Infusion -> Monitoring; Captopril_Oral -> Monitoring; Monitoring -> Post_Drug_Measurements; Post_Drug_Measurements -> Data_Analysis; } . Caption: A typical experimental workflow for comparing this compound and an ACE inhibitor.
Side Effect Profiles
The adverse effect profiles of this compound and ACE inhibitors differ significantly, reflecting their distinct mechanisms of action.
| Side Effect | This compound | ACE Inhibitors |
| Pressor Effect | Can cause a transient increase in blood pressure, particularly in low-renin states.[3][4] | Generally do not cause a pressor effect. |
| Hypotension | Can cause significant hypotension, especially in high-renin states. | First-dose hypotension can occur, particularly in volume-depleted patients. |
| Cough | Not a reported side effect. | A persistent dry cough is a common side effect, occurring in up to 20% of patients.[10][14][15] |
| Angioedema | Not a characteristic side effect. | A rare but potentially life-threatening side effect involving swelling of the face, lips, and airways.[10][14] |
| Hyperkalemia | Less likely to cause hyperkalemia. | Can cause an increase in serum potassium levels due to decreased aldosterone secretion.[10][15] |
| Renal Function | Can cause a decrease in renal blood flow.[19] | Can cause a reversible decline in renal function, particularly in patients with bilateral renal artery stenosis.[20] |
| Other | Rebound hypertension has been reported after discontinuation of infusion. | Loss of taste, rash, and fatigue have been reported.[10][15] |
Conclusion
The comparison between this compound and ACE inhibitors highlights the evolution of antihypertensive therapy targeting the RAAS. While this compound's dual antagonist/partial agonist profile provided valuable insights into the role of angiotensin II in blood pressure regulation, its unpredictable effects and the need for intravenous administration limited its clinical utility.
ACE inhibitors, with their consistent and potent inhibition of angiotensin II production and oral bioavailability, represented a significant therapeutic advance. They have become a cornerstone in the management of hypertension and other cardiovascular diseases. The study of this compound, however, remains relevant for researchers, offering a historical perspective and a deeper understanding of the complexities of angiotensin II receptor pharmacology, which continues to inform the development of newer generations of RAAS-targeting drugs.
References
- 1. This compound test as a diagnostic and prognostic aid in renovascular hypertensive patients subjected to renal operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pressor response to this compound (1-sar-8-ala-angiotensin II) bolus injection in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immediate pressor effect of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Individualizing Antihypertensive Combination Therapies: Clinical and Hemodynamic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diasource-diagnostics.com [diasource-diagnostics.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. The immediate pressor response to this compound in man: evidence against sympathetic activation and for intrinsic angiotensin II-like myotropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibl-international.com [ibl-international.com]
- 11. Plasma catecholamines and the pressor response to Sar1-Ala8-angiotensin II in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Low–dose Captopril Titration in Patients with Moderate–to–Severe Hypertension Treated with Diuretics | Semantic Scholar [semanticscholar.org]
- 13. Captopril: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Use of continuous this compound infusion to control hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ibl-america.com [ibl-america.com]
- 18. Effects of this compound on blood pressure, renin and renal blood flow in unilateral renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Newly developed radioimmunoassay for Human Angiotensin-(1-12) measurements in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Unmasking a Hidden Variable: A Comparative Guide to Saralasin Cross-Reactivity in Angiotensin II Immunoassays
For researchers, scientists, and drug development professionals engaged in studies involving the renin-angiotensin system, the accuracy of angiotensin II quantification is paramount. This guide provides a critical comparison of the cross-reactivity of Saralasin, a potent angiotensin II antagonist, in commercially available angiotensin II immunoassays. Understanding this cross-reactivity is essential for the precise interpretation of experimental results and the reliable development of novel therapeutics.
This publication delves into the specifics of this compound interference, presenting available quantitative data, detailed experimental protocols for assessing cross-reactivity, and a visual representation of the angiotensin II signaling pathway to provide a comprehensive analytical tool.
Performance Comparison: this compound Cross-Reactivity
| Immunoassay Kit | Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| IBL International Angiotensin II (RIA) | Angiotensin II | Sar¹, Ile⁸ Angiotensin II | 100% |
| Various Commercial ELISA Kits | Angiotensin II | This compound | Data Not Provided by Manufacturer |
Data for many commercial ELISA kits regarding this compound cross-reactivity is not specified in product datasheets. Researchers are strongly encouraged to determine this experimentally.
Understanding the Angiotensin II Signaling Pathway
To appreciate the significance of accurate angiotensin II measurement, it is crucial to understand its biological role. Angiotensin II is the primary effector of the renin-angiotensin system, exerting its effects by binding to specific receptors, primarily the AT1 and AT2 receptors. This binding initiates a cascade of intracellular signaling events that regulate blood pressure, fluid and electrolyte balance, and cellular growth and proliferation.
Caption: Angiotensin II signaling cascade via the AT1 receptor.
Experimental Protocols: Determining this compound Cross-Reactivity
For laboratories where the cross-reactivity of this compound is a concern, particularly when using commercial ELISA kits that do not provide this data, the following experimental protocol for a competitive ELISA can be adapted.
Principle
This assay is a competitive immunoassay. Angiotensin II in the sample or standard competes with a fixed amount of labeled Angiotensin II for a limited number of binding sites on an anti-Angiotensin II antibody. The amount of labeled Angiotensin II bound to the antibody is inversely proportional to the concentration of Angiotensin II in the sample. The same principle applies to determining the cross-reactivity of this compound.
Materials
-
Angiotensin II ELISA Kit (or individual components: anti-Angiotensin II coated microplate, HRP-conjugated Angiotensin II, substrate, stop solution)
-
Angiotensin II standard
-
This compound
-
Assay buffer
-
Wash buffer
-
Microplate reader
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining this compound cross-reactivity.
Detailed Procedure
-
Prepare Standard Curves:
-
Create a serial dilution of the Angiotensin II standard to generate a standard curve (e.g., from 1000 pg/mL to 1 pg/mL).
-
Similarly, create a serial dilution of this compound over a wider concentration range to determine its inhibitory concentration (e.g., from 10,000 pg/mL to 0.1 pg/mL).
-
-
Assay:
-
Add 50 µL of each standard dilution and each this compound dilution to the appropriate wells of the anti-Angiotensin II coated microplate.
-
Add 50 µL of HRP-conjugated Angiotensin II to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the optical density (OD) at 450 nm.
-
-
Data Analysis:
-
Plot the OD values against the log of the concentration for both the Angiotensin II standard and the this compound dilutions.
-
Determine the concentration of Angiotensin II and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Angiotensin II / IC50 of this compound) x 100
-
Conclusion
The potential for this compound to cross-react in angiotensin II immunoassays is a significant consideration for researchers. The data presented here, although limited by the lack of manufacturer-provided information for many ELISA kits, underscores the importance of assay validation. The provided experimental protocol offers a framework for laboratories to determine the cross-reactivity of this compound and other analogs in their specific assay systems. By ensuring the specificity of their immunoassays, researchers can have greater confidence in the accuracy of their findings and contribute to the robust development of new therapies targeting the renin-angiotensin system.
Comparative Efficacy of Saralasin and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Saralasin and its analogs as angiotensin II receptor antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
This compound, a synthetic octapeptide analog of angiotensin II, has historically been a pivotal tool in understanding the renin-angiotensin system (RAS). Its utility as a competitive antagonist at angiotensin II receptors, coupled with partial agonist activity, has paved the way for the development of more specific and potent antihypertensive agents. This guide delves into the comparative efficacy of this compound and its key analogs, providing a foundation for structure-activity relationship (SAR) studies and the design of novel therapeutics.
Quantitative Comparison of this compound and its Analogs
The efficacy of this compound and its analogs is determined by their binding affinity to angiotensin II receptors (AT1 and AT2) and their functional response, which can be either antagonistic or partially agonistic. The following tables summarize the available quantitative data from various in vitro and in vivo studies.
| Compound | Receptor Binding Affinity (Ki) | Antagonist Potency (IC50) | Target | Reference |
| This compound ([Sar¹, Ala⁸]-Angiotensin II) | 0.32 nM (for 74% of binding sites), 2.7 nM (for remaining sites) | 0.4 nM | Angiotensin II Receptor (in HEK293 cells) | [1][2] |
| SD Ang II ([Sar¹, d-Ala⁸]-Angiotensin II) | - | 225 nM | AT1 Receptor (in male rat liver) | |
| SI Ang II ([Sar¹, Ile⁸]-Angiotensin II) | - | 7.27 nM | AT1 Receptor (in male rat liver) | |
| This compound | - | 0.01 nM | Angiotensin II Receptor (in conscious rats) | |
| Losartan | - | 6 nM | AT1 Receptor (in conscious rats) | |
| CGP42112A | - | 0.05 nM | AT2 Receptor (in conscious rats) |
In Vivo Efficacy: Comparative Hypotensive Effects
The ultimate measure of efficacy for these compounds lies in their ability to modulate blood pressure in vivo. While comprehensive dose-response data is limited in publicly available literature, qualitative comparisons have been made.
| Compound | Agonistic Pressor Activity | Antagonistic Effect on Blood Pressure | Reference |
| This compound ([Sar¹, Ala⁸]-Angiotensin II) | Present | Significant | [3][4] |
| [Sar¹, Ile⁸]-Angiotensin II | Greater than this compound and [Sar¹, Thr⁸]-Angiotensin II | More potent than [Sar¹, Thr⁸]-Angiotensin II | [3] |
| [Sar¹, Thr⁸]-Angiotensin II | Weak | Less potent than this compound and [Sar¹, Ile⁸]-Angiotensin II | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the angiotensin II signaling pathway and a typical experimental workflow for assessing antagonist activity.
Caption: Angiotensin II Signaling Pathway and this compound Interaction.
Caption: Experimental Workflow for Assessing Antagonist Activity.
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
This protocol is adapted from methodologies used to determine the binding affinity of competitive antagonists to the angiotensin II type 1 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human AT1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, and protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II) to each well.
-
Add increasing concentrations of the unlabeled this compound analog being tested.
-
Add a fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the general procedure for measuring the hypotensive effects of this compound analogs in an animal model of hypertension.
1. Animal Preparation:
-
Use adult male spontaneously hypertensive rats (SHR) or another suitable model.
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgically implant catheters into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.
-
Allow the animal to recover from surgery before the experiment.
2. Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system for continuous recording of blood pressure and heart rate.
-
Allow the animal to acclimate to the experimental setup to obtain a stable baseline blood pressure reading.
3. Drug Administration and Data Collection:
-
Prepare a stock solution of the this compound analog in a suitable vehicle (e.g., sterile saline).
-
Infuse the analog intravenously at increasing doses.
-
Record the blood pressure response at each dose until a maximal effect is observed or for a predetermined duration.
-
Administer a bolus of angiotensin II before and after the analog infusion to confirm receptor blockade.
4. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline for each dose of the analog.
-
Plot the change in MAP against the logarithm of the dose to generate a dose-response curve.
-
From the dose-response curve, determine key parameters such as the maximal hypotensive effect and the dose required to produce 50% of the maximal response (ED50).
This guide provides a foundational overview of the comparative efficacy of this compound and its analogs. Further research is warranted to expand the quantitative dataset for a wider range of analogs and to elucidate the precise structure-activity relationships that govern their interactions with angiotensin II receptors. Such studies will be instrumental in the rational design of next-generation therapeutics for cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of three angiotensin II antagonists, [Sar1, Thr8]-, [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II on blood pressure and endocrine factors in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pressor response to 1-sar-8-ala-angiotensin II (this compound) in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Saralasin
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Saralasin, a competitive angiotensin II receptor antagonist. Adherence to these guidelines will help maintain operational safety and environmental responsibility.
This compound Chemical and Physical Properties
A summary of key chemical and physical properties of this compound is provided below. Understanding these characteristics is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C42H65N13O10 |
| Molecular Weight | 912.05 g/mol [1][2] |
| Appearance | Fluffy white powder[1] |
| Melting Point | 256°C[1] |
| Solubility | Soluble in water, 5% aqueous dextrose, and 90-95% aqueous alcohol[1] |
| Hazard Classification | Not classified as hazardous according to the Globally Harmonized System (GHS)[3] |
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Containment: In case of a spill, prevent the powder from becoming airborne.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.
Step-by-Step Disposal Protocol
The primary principle for this compound disposal is to prevent its entry into aquatic environments.[3]
-
Collection:
-
Carefully collect any waste this compound powder or residues. This can be done by mechanically picking up the solid material.[3]
-
-
Inactivation (if required by institutional policy):
-
While not explicitly required by the Safety Data Sheet (SDS), some institutional protocols may recommend inactivating peptide-based compounds. Consult your institution's specific guidelines. A common method for peptide inactivation involves treatment with a 10% bleach solution, followed by neutralization.
-
-
Packaging for Disposal:
-
Final Disposal Route:
-
Dispose of the sealed container with your institution's regular, non-hazardous laboratory chemical waste.
-
Crucially, do not allow this compound to enter sewers or any surface or ground water systems. [3]
-
For specific institutional procedures, always consult your Environmental Health and Safety (EHS) department.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize consulting your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Saralasin
For researchers, scientists, and drug development professionals, the proper handling of Saralasin is paramount to ensure both personal safety and the integrity of experimental outcomes. While this compound is not classified as a hazardous substance, adherence to standard laboratory best practices is essential. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
Although specific hazard classifications are not assigned to this compound, as a matter of good laboratory practice and to protect against potential, uncharacterized risks, the following PPE is recommended when handling this peptide:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and protects the compound from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes of this compound solutions. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing and minor spills. |
It is important to note that for any research chemical, direct contact, inhalation, or ingestion should always be avoided.[1]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and purity of this compound.
Reconstitution and Handling:
-
Work in a clean, designated laboratory area.
-
To reconstitute lyophilized this compound, use sterile, high-purity water or a recommended buffer.
-
For peptides that are difficult to dissolve, sonication may be used.
-
Basic peptides can be dissolved in a dilute acetic acid solution, while acidic peptides may require a dilute ammonium bicarbonate solution.[2]
-
Use calibrated pipettes and sterile techniques to avoid cross-contamination.
Storage:
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized | -20°C for long-term storage | Store in a desiccator to prevent moisture absorption.[2] |
| In Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Disposal Plan
Unused this compound and any materials contaminated with it should be disposed of in accordance with institutional and local environmental regulations for chemical waste.[1]
General Disposal Guidelines:
-
Segregation: Do not dispose of this compound with general laboratory or household waste.[3]
-
Collection: Collect unused this compound solutions and contaminated materials (e.g., pipette tips, vials) in a designated, sealed waste container.
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal service.
Mechanism of Action: Angiotensin II Receptor Blockade
This compound is a competitive antagonist of the Angiotensin II (Ang II) receptors, specifically the AT1 and AT2 subtypes.[4] Angiotensin II, a key effector in the renin-angiotensin system, normally binds to these receptors to elicit a range of physiological responses, including vasoconstriction and cellular growth. This compound competitively inhibits this binding, thereby blocking the downstream signaling pathways.
Below is a diagram illustrating the simplified signaling pathway of Angiotensin II via the AT1 receptor, which is blocked by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
